6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
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Overview
Description
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C8H6BrClN2O2. This compound is part of the imidazo[1,2-a]pyridine family, known for their diverse applications in medicinal chemistry due to their unique structural properties .
Mechanism of Action
Target of Action
It’s known that the compound can affect the respiratory system .
Mode of Action
It’s known to inhibit rab11a prenylation at a concentration of 25 μm . This suggests that it may interact with its targets by inhibiting certain biochemical processes.
Biochemical Pathways
The inhibition of rab11a prenylation suggests that it may impact the protein prenylation pathway .
Result of Action
It’s known to inhibit rab11a prenylation, which suggests it may have an impact on protein function and cellular processes .
Action Environment
It’s recommended to store the compound at temperatures between 0-5°c , suggesting that temperature may play a role in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride typically involves the bromination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of imidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent like acetic acid . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
- 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Comparison: 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2.ClH/c9-5-3-6(8(12)13)7-10-1-2-11(7)4-5;/h1-4H,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAUUSXBNUVVPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)C(=O)O)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735175 |
Source
|
Record name | 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260656-47-0 |
Source
|
Record name | 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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